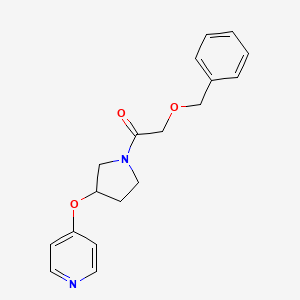

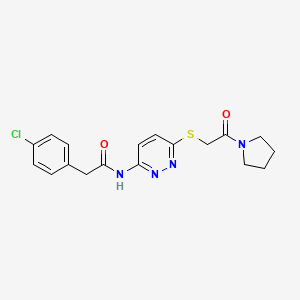

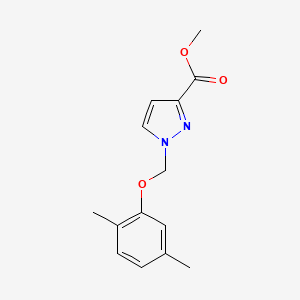

![molecular formula C17H14BrN3 B2545206 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 424813-73-0](/img/structure/B2545206.png)

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline

Overview

Description

“9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline” is a molecular compound with the formula C17H14BrN3 . It belongs to the class of 6H-Indolo[2,3-b]quinoxalines, which are known to interact with DNA and proteins . These compounds have been associated with various pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives, including “this compound”, has been a subject of research over the past decade . The majority of the synthesis methods reported in the literature rely on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of “this compound” can be determined through various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the 1H NMR spectrum can provide information about the hydrogen environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various analytical techniques. For instance, its melting point, yield, and mass can be determined through experimental procedures .Scientific Research Applications

Antiviral and Interferon Inducing Properties

A study explored the synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including compounds similar to 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline. These compounds demonstrated potent interferon-inducing and antiviral activities. The study highlighted the low toxicity of these compounds, making them promising candidates for further exploration in antiviral therapies (Shibinskaya et al., 2010).

DNA Binding and Antitumor Activity

Research on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, structurally similar to this compound, indicated strong DNA binding properties. These compounds showed potential as antitumor agents, with studies demonstrating their ability to intercalate DNA. This suggests that derivatives of 6H-indolo[2,3-b]quinoxaline, including the 9-bromo variant, may have significant applications in cancer treatment (Gu et al., 2017).

Applications in Organic Electronics

The synthesis and properties of triarylamines based on 6H-indolo[2,3-b]quinoxaline, including derivatives like this compound, have been studied for their potential in organic electronics. These compounds exhibit unique optical absorption and emission spectra, making them suitable for applications such as organic light-emitting diodes (OLEDs) (Thomas & Tyagi, 2010).

Synthesis and Reactivity

The synthesis of 6H-indolo[2,3-b]quinoxalines, including 9-bromo derivatives, has been a topic of research due to their interesting reactivity and potential applications in various fields. These studies provide valuable insights into the chemical properties of these compounds, which could be crucial for their application in medicinal chemistry and material science (Shibinskaya et al., 2012).

Antiviral DNA and RNA Interactions

The indolo[2,3-b]quinoxaline structure, which includes the 9-bromo-6-propyl variant, has been examined for its interactions with DNA and RNA structures. The antiviral quinoxaline derivative 9-OH-B220, a compound within this class, demonstrated significant binding and stabilization effects on both DNA and RNA structures. This suggests potential applications of these derivatives in antiviral therapies and as tools for understanding nucleic acid interactions (Sehlstedt et al., 1998).

Mechanism of Action

Target of Action

The primary target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .

Mode of Action

this compound interacts with its target, DNA, by intercalating between the nucleobases . This interaction disrupts vital processes for DNA replication .

Biochemical Pathways

The intercalation of this compound into DNA disrupts the normal biochemical pathways of DNA replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for antiviral and antitumor agents .

Pharmacokinetics

The nature of the substituent and/or side chains on the compounds affects the stability of the drug-dna complex, which in turn affects the degree of pharmacological response .

Result of Action

The result of this compound’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of affected cells, contributing to its antiviral and antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . .

Future Directions

The future directions for the research on “9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline” and related compounds could involve the design and development of novel molecules with different biological activities . This could be achieved by modifying the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .

Biochemical Analysis

Biochemical Properties

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions, particularly through its interactions with DNA and proteins. The planar structure of this compound facilitates its intercalation into DNA, which is crucial for its biological activities such as cytotoxicity and antiviral effects . Additionally, this compound has shown binding affinity to various proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to exhibit potent anticancer activity against various human tumor cell lines . This compound influences cell function by intercalating into DNA, thereby disrupting essential processes like DNA replication and transcription . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound primarily involves DNA intercalation. This interaction stabilizes the DNA structure, preventing the progression of replication forks and transcription complexes . Additionally, this compound can inhibit or activate specific enzymes, further influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It exhibits high stability and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the nucleus, where it exerts its effects on DNA and associated processes . This localization is crucial for its activity and function, as it allows the compound to directly interact with its molecular targets .

properties

IUPAC Name |

9-bromo-6-propylindolo[3,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZRFYGHDWCJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976715 | |

| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6120-42-9 | |

| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

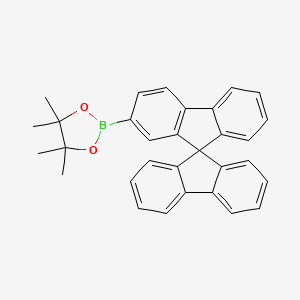

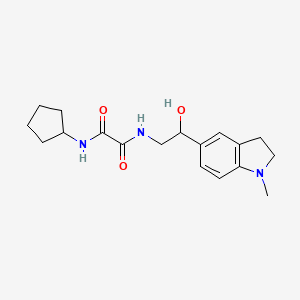

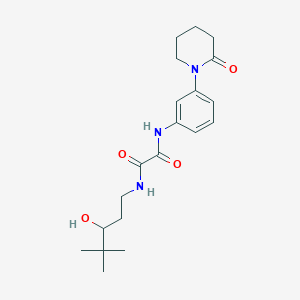

![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)

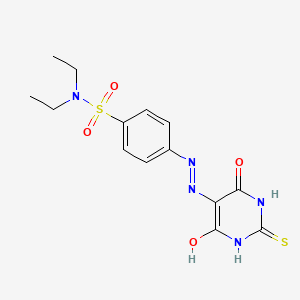

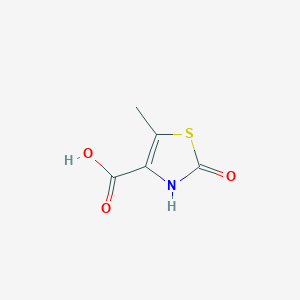

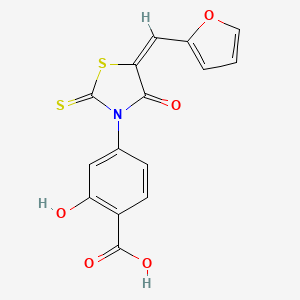

![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)

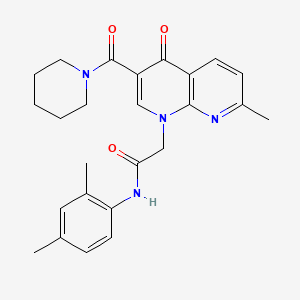

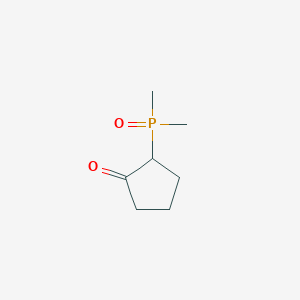

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)